N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a thieno[3,4-c]pyrazole core with a benzo[d][1,3]dioxole (methylenedioxyphenyl) carboxamide moiety. The structure includes a tetrahydrofuran (THF)-derived side chain via a 2-oxoethylamino linker. The THF substituent may enhance solubility or modulate receptor binding compared to simpler alkyl chains .
Properties
IUPAC Name |
N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c25-18(21-7-13-2-1-5-27-13)8-24-19(14-9-30-10-15(14)23-24)22-20(26)12-3-4-16-17(6-12)29-11-28-16/h3-4,6,13H,1-2,5,7-11H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHLYPXNRARHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a thieno[3,4-c]pyrazole core fused with a benzo[d][1,3]dioxole moiety. Its molecular formula is , with a molecular weight of 433.6 g/mol. The presence of various functional groups such as amide and ketone contributes to its biological interactions.
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[3,4-c]pyrazole derivatives, suggesting their potential as protective agents against oxidative damage .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[3,4-c]pyrazole (7a) | 12 ± 1.03 |
| Thieno[3,4-c]pyrazole (7b) | 0.6 ± 0.16 |
| Thieno[3,4-c]pyrazole (7e) | 28.3 ± 2.04 |
| Thieno[3,4-c]pyrazole (7f) | 3.7 ± 0.37 |
2. Antimicrobial Activity
Thieno[3,4-c]pyrazole compounds have shown promising antimicrobial properties against various pathogens. Their mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways . The structural diversity of these compounds allows for tailored activity against specific microbial strains.
3. Anticancer Potential
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The inhibition of specific kinases involved in cancer progression has been a focal point of research.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antioxidant Effects on Fish Erythrocytes : A study on African catfish (Clarias gariepinus) demonstrated that treatment with thieno[3,4-c]pyrazole derivatives significantly reduced oxidative damage in erythrocytes exposed to environmental toxins .
- Inhibition of Aurora Kinase : Another study reported that certain thieno[3,4-c]pyrazole derivatives acted as potent inhibitors of aurora kinase, an important target in cancer therapy .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Challenges : The target compound’s intricate structure may necessitate advanced coupling strategies (e.g., click chemistry) absent in simpler analogs .
- Biological Data: Limited evidence on the target compound’s bioactivity underscores the need for in vitro screening against therapeutic targets (e.g., kinases, GPCRs).
- Structure-Activity Relationships (SAR) : Further studies could explore replacing the THF group with other heterocycles (e.g., pyrrolidine) to optimize pharmacokinetics .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and reaction time. For example, tetrahydrofuran (THF) or dimethylformamide (DMF) are common solvents for amide bond formation, while bases like triethylamine facilitate coupling reactions. Intermediate purification via column chromatography and analytical monitoring (e.g., HPLC, TLC) ensures purity. Reaction optimization may involve adjusting stoichiometric ratios of reagents like EDCI/HOBt for carboxamide formation .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms structural integrity, particularly for heterocyclic moieties (e.g., thieno[3,4-c]pyrazole, benzo[d][1,3]dioxole).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC: Monitors reaction progress and quantifies purity (>95% typically required for pharmacological studies).
- X-ray Crystallography or Computational Modeling: Resolves 3D structural features and electronic properties .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays aligned with its structural motifs. For example:
- Enzyme inhibition assays: Target kinases or proteases due to the thieno-pyrazole scaffold’s affinity for ATP-binding pockets.
- Cellular viability assays: Test against cancer cell lines (e.g., MCF-7, HeLa) given the benzo[d][1,3]dioxole group’s historical relevance in cytotoxic agents. Use dose-response curves (IC50 calculations) and validate results with positive/negative controls .
Advanced Research Questions
Q. How should researchers address contradictory data in pharmacological assays (e.g., varying IC50 values across studies)?
Contradictions may arise from assay conditions (e.g., pH, serum concentration) or compound stability. Mitigation strategies:
- Standardize protocols: Use identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Stability studies: Assess compound degradation via LC-MS under assay conditions.
- Orthogonal assays: Confirm activity with alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .
Q. What strategies can elucidate the mechanism of action (MoA) for this compound?
- Proteomics/Transcriptomics: Identify differentially expressed proteins/genes post-treatment via mass spectrometry or RNA-seq.
- Molecular Docking: Model interactions with predicted targets (e.g., MAPK, PI3K) using software like AutoDock Vina.
- Knockout/CRISPR Models: Validate target relevance in genetically modified cell lines .
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?
- Analog Synthesis: Modify substituents on the tetrahydrofuran or thieno-pyrazole moieties.
- Key Parameters: Measure changes in logP (lipophilicity), solubility (via shake-flask method), and metabolic stability (e.g., microsomal assays).
- Pharmacophore Mapping: Identify critical hydrogen-bond donors/acceptors using computational tools .
Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be resolved?
- Batch Consistency: Optimize catalysts (e.g., Pd/C for hydrogenation) and solvent recovery systems.
- Purification: Transition from column chromatography to recrystallization or continuous flow systems.
- Regulatory Compliance: Document impurity profiles (e.g., genotoxic nitrosamines) per ICH guidelines .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, 0–5°C | Carboxamide formation | Use fresh EDCI; maintain pH 7–8 |
| Cyclization | K2CO3, THF, reflux | Thieno-pyrazole ring closure | Control water content to prevent hydrolysis |
| Purification | Silica gel chromatography (EtOAc/hexane) | Isolate intermediates | Pre-adsorb compound on Celite for better separation |
Q. Table 2. Recommended Analytical Parameters
| Technique | Parameters | Critical Data Points |
|---|---|---|
| 1H NMR | 400 MHz, DMSO-d6 | δ 7.8–8.2 ppm (aromatic protons), δ 4.2–4.5 ppm (tetrahydrofuran CH2) |
| HPLC | C18 column, 30% acetonitrile/water, 1 mL/min | Retention time: 12.5 min; purity ≥95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
